molecular formula C9H19NO2S B8812752 tert-butyl L-methioninate

tert-butyl L-methioninate

Cat. No.: B8812752
M. Wt: 205.32 g/mol
InChI Key: MOJADIHIJINDQF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl L-methioninate is a chemical compound with the molecular formula C9H19NO2S. It is an ester derivative of the amino acid L-Methionine, where the carboxyl group is esterified with tert-butyl alcohol. This compound is used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl L-methioninate can be synthesized through the esterification of L-Methionine with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:

  • Dissolving L-Methionine in an appropriate solvent such as methanol or ethanol.
  • Adding tert-butyl alcohol and an acid catalyst like sulfuric acid or hydrochloric acid.
  • Heating the mixture under reflux conditions to facilitate the esterification reaction.
  • Purifying the product through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography may also be implemented to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-butyl L-methioninate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: L-Methionine, 1,1-dimethylethyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

tert-butyl L-methioninate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Acts as a precursor in the synthesis of methionine-containing peptides and proteins.

    Medicine: Investigated for its potential role in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl L-methioninate involves its conversion to L-Methionine in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bond, releasing L-Methionine. L-Methionine then participates in various metabolic pathways, including protein synthesis and methylation reactions.

Comparison with Similar Compounds

Similar Compounds

    L-Methionine Methyl Ester: An ester derivative of L-Methionine with a methyl group instead of a tert-butyl group.

    L-Methionine Ethyl Ester: An ester derivative with an ethyl group.

    L-Methionine Isopropyl Ester: An ester derivative with an isopropyl group.

Uniqueness

tert-butyl L-methioninate is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity and stability. This makes it particularly useful in specific synthetic applications where other esters may not be suitable.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7(10)5-6-13-4/h7H,5-6,10H2,1-4H3/t7-/m0/s1

InChI Key

MOJADIHIJINDQF-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCSC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.